![molecular formula C5H11NO5S3 B14431361 L-Alanine, 3-[(2-sulfoethyl)dithio]- CAS No. 77698-46-5](/img/structure/B14431361.png)
L-Alanine, 3-[(2-sulfoethyl)dithio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanine, 3-[(2-sulfoethyl)dithio]- is a chemical compound with the molecular formula C5H11NO4S2. It is a derivative of L-Alanine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a sulfoethyl group attached to the dithio moiety, making it unique in its structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, 3-[(2-sulfoethyl)dithio]- typically involves the reaction of L-Alanine with 2-sulfoethyl disulfide under specific conditions. The reaction is carried out in an aqueous medium with the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of L-Alanine, 3-[(2-sulfoethyl)dithio]- involves large-scale synthesis using automated reactors. The process includes the continuous monitoring of reaction parameters and the use of advanced purification techniques to obtain the compound in its pure form. The industrial production methods are designed to be cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
L-Alanine, 3-[(2-sulfoethyl)dithio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the disulfide bond, leading to the formation of thiol derivatives.
Substitution: The sulfoethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, thiol derivatives, and substituted alanine compounds. These products have diverse applications in chemical synthesis and research.
Aplicaciones Científicas De Investigación
L-Alanine, 3-[(2-sulfoethyl)dithio]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to protein structure and function, particularly in the formation and breaking of disulfide bonds.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of L-Alanine, 3-[(2-sulfoethyl)dithio]- involves its interaction with biological molecules, particularly proteins. The compound can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate the activity of enzymes and other proteins, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
L-Cysteine, 3-[(2-sulfoethyl)dithio]-: Similar in structure but contains a cysteine residue instead of alanine.
L-Methionine, 3-[(2-sulfoethyl)dithio]-: Contains a methionine residue and has different reactivity.
L-Serine, 3-[(2-sulfoethyl)dithio]-: Contains a serine residue and is used in different biochemical applications.
Uniqueness
L-Alanine, 3-[(2-sulfoethyl)dithio]- is unique due to its specific structure, which allows it to interact with proteins in a distinct manner. Its ability to form and break disulfide bonds makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
77698-46-5 |
|---|---|
Fórmula molecular |
C5H11NO5S3 |
Peso molecular |
261.3 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(2-sulfoethyldisulfanyl)propanoic acid |
InChI |
InChI=1S/C5H11NO5S3/c6-4(5(7)8)3-13-12-1-2-14(9,10)11/h4H,1-3,6H2,(H,7,8)(H,9,10,11)/t4-/m0/s1 |
Clave InChI |
IOIUPXKRMFWYFW-BYPYZUCNSA-N |
SMILES isomérico |
C(CS(=O)(=O)O)SSC[C@@H](C(=O)O)N |
SMILES canónico |
C(CS(=O)(=O)O)SSCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


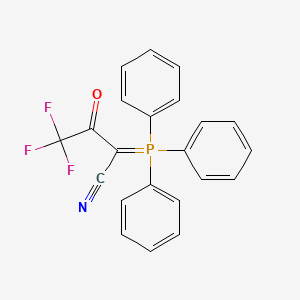
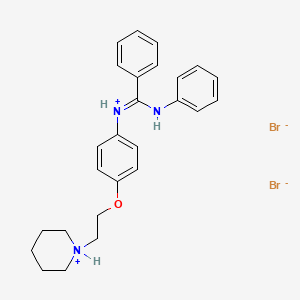
![N,N'-[Methylenedi(4,1-phenylene)]dinonadecanamide](/img/structure/B14431300.png)
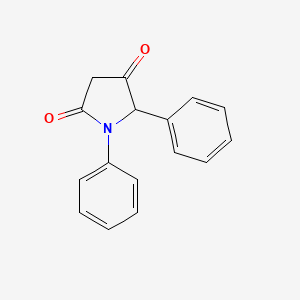
![8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14431318.png)
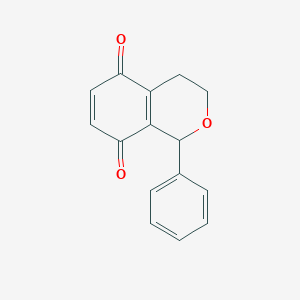
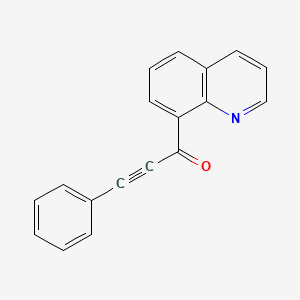
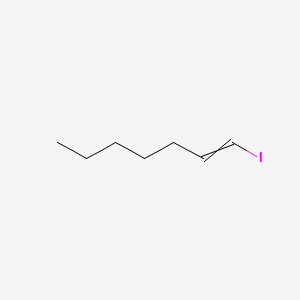
![4-[Bis(phenylsulfonyl)methyl]benzoic acid](/img/structure/B14431331.png)
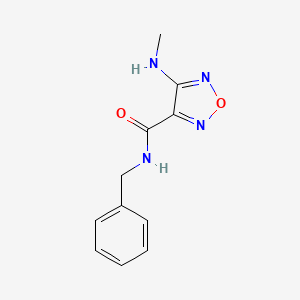
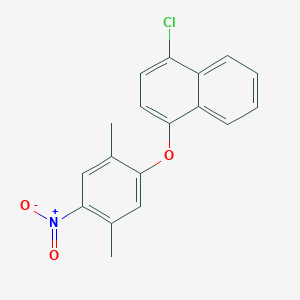
![6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14431353.png)


